4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

Description

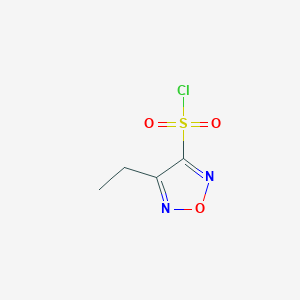

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted with an ethyl group at the 4-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position. The oxadiazole ring is a five-membered aromatic system with two nitrogen atoms and one oxygen atom, conferring electron-withdrawing properties that enhance reactivity. The sulfonyl chloride moiety is highly reactive, making this compound a versatile intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals, agrochemicals, and materials science.

Key properties include:

- Molecular formula: C₄H₅ClN₂O₃S

- Molecular weight: 220.62 g/mol

- Reactivity: The sulfonyl chloride group readily undergoes nucleophilic substitution, enabling coupling with amines, alcohols, or thiols.

- Applications: Primarily used as a synthetic precursor for bioactive molecules, including antimicrobial and antitumor agents.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O3S/c1-2-3-4(7-10-6-3)11(5,8)9/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOBGYPMUVIYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NON=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride typically involves the reaction of 4-ethyl-1,2,5-oxadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

4-ethyl-1,2,5-oxadiazole+chlorosulfonic acid→4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

Synthesis of Bioactive Compounds

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the introduction of sulfonamide functionalities into different molecular frameworks, enhancing the biological activity of the resultant compounds.

Case Study: Synthesis of Antibacterial Agents

Recent studies have highlighted the synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles using this compound. These derivatives were evaluated for their antibacterial properties against several strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited comparable efficacy to first-line antibiotics, showcasing the potential of oxadiazole derivatives in antimicrobial therapy .

Antioxidant Activities

The compound has also been studied for its antioxidant properties. Research indicates that derivatives synthesized from this compound demonstrate significant radical scavenging activities. This property is crucial in developing therapeutic agents aimed at oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

A series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and screened for antioxidant activity. Compounds derived from this compound showed promising results in reducing oxidative damage in cellular models .

Anticancer Potential

Emerging research has pointed to the anticancer potential of oxadiazole derivatives. The structural modifications facilitated by this compound have led to compounds that exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anti-Cancer Activity

In vitro studies demonstrated that certain oxadiazole derivatives synthesized from this compound induced apoptosis in glioblastoma cells. The mechanisms involved include DNA damage and disruption of cell cycle progression . Additionally, some derivatives showed significant activity against other cancer types, indicating a broad spectrum of anticancer efficacy.

Antiviral Applications

Research has also explored the antiviral properties of compounds derived from this compound. Some studies report that these compounds exhibit activity against viruses such as influenza.

Case Study: Antiviral Activity

A specific derivative was tested for its antiviral efficacy and showed promising results against influenza B virus in animal models. This highlights the potential for developing antiviral agents based on oxadiazole scaffolds .

Summary of Biological Activities

The table below summarizes the biological activities associated with derivatives of this compound:

Mechanism of Action

The mechanism of action of 4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Comparative Data

Biological Activity

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving the reaction of ethyl-substituted oxadiazoles with sulfonyl chlorides. The synthesis typically involves the use of chlorosulfonic acid to introduce the sulfonyl group at the 3-position of the oxadiazole ring.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole nucleus possess strong antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm | |

| Salmonella typhi | 12 mm |

The above table summarizes the antimicrobial efficacy of this compound against selected bacterial strains.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. The structure–activity relationship analysis suggests that modifications on the oxadiazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups have shown increased activity against breast cancer cells .

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity Data

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have also been documented. Compounds containing sulfonamide groups demonstrate significant inhibition of pro-inflammatory cytokines in vitro. For instance, a study reported that derivatives with a sulfonamide moiety reduced TNF-alpha levels in macrophages .

Structure–Activity Relationship (SAR)

The SAR analysis for oxadiazoles indicates that:

- Substituents on the ring : Electron-withdrawing groups enhance biological activity.

- Chain length : The presence of an ethyl group at position 4 increases lipophilicity and cellular uptake.

This information is crucial for designing new derivatives with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride?

- Methodological Answer: A common approach involves cyclization of precursor intermediates followed by oxidative chlorination. For example, Lawesson’s reagent can facilitate cyclization of ethyl 2-{[1-(alkylsulfanyl)-2-oxo-2-arylethyl]amino}-2-oxoacetate derivatives, followed by oxidative chlorination using Cl₂ or SO₂Cl₂ to introduce the sulfonyl chloride group . Solvent selection (e.g., ethanol or dichloromethane) and reaction temperature (reflux vs. room temperature) significantly influence yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Confirm the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and oxadiazole ring protons (δ ~6.5–8.5 ppm) .

- IR Spectroscopy: Identify sulfonyl chloride S=O stretching (~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) for purity and structural confirmation .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer:

- Solvent Optimization: Replace ethanol with anhydrous dichloromethane to minimize hydrolysis of sulfonyl chloride during synthesis .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Temperature Control: Use low-temperature (−10°C to 0°C) oxidative chlorination to reduce side reactions .

Q. How should researchers address contradictions in spectral data during characterization?

- Methodological Answer:

- Purity Check: Recrystallize the compound or use column chromatography to eliminate impurities affecting NMR/IR signals .

- Alternative Techniques: Employ X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in proton assignments .

- Computational Validation: Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra for structural verification.

Q. What experimental design considerations apply to biological activity studies of derivatives (e.g., sulfonamides)?

- Methodological Answer:

- Cell Line Selection: Use panels of 60+ cancer cell lines (e.g., NCI-60) to screen for broad-spectrum antitumor activity .

- Dose-Response Analysis: Perform IC₅₀ determinations at 5–7 concentrations (e.g., 0.1–100 μM) to assess potency and selectivity .

- Control Compounds: Include reference drugs (e.g., cisplatin) and solvent controls to validate assay reliability .

Q. What are the stability and reactivity challenges of this compound in aqueous media?

- Methodological Answer:

- Hydrolysis Mitigation: Store the compound under anhydrous conditions (e.g., sealed with molecular sieves) and avoid prolonged exposure to moisture .

- In Situ Derivatization: React immediately with amines (e.g., aniline derivatives) to form stable sulfonamides, bypassing isolation of the sulfonyl chloride intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.